molecular formula C10H18ClNO3 B2400612 Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride CAS No. 2503202-48-8

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2400612
CAS No.: 2503202-48-8
M. Wt: 235.71
InChI Key: WIJNTNGTRRBXDQ-UHFFFAOYSA-N
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Description

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with oxolane compounds under specific conditions. One common method includes the esterification of 5-(oxolan-2-yl)pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and subsequent hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and oxolane-containing molecules, such as:

Uniqueness

What sets Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride apart is its specific combination of the pyrrolidine and oxolane rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJNTNGTRRBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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